molecular formula C12H6BrClN2O B12435321 6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine CAS No. 887592-50-9

6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine

Cat. No.: B12435321
CAS No.: 887592-50-9
M. Wt: 309.54 g/mol
InChI Key: ADOXWAZULQPWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine is a heterocyclic compound that features a fused furo-pyrimidine ring system with bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and scalability. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways . The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine is unique due to its fused furo-pyrimidine ring system, which imparts distinct chemical and physical properties. This structural feature makes it particularly valuable in the synthesis of complex organic molecules and the development of new materials .

Properties

CAS No.

887592-50-9

Molecular Formula

C12H6BrClN2O

Molecular Weight

309.54 g/mol

IUPAC Name

6-(3-bromophenyl)-4-chlorofuro[2,3-d]pyrimidine

InChI

InChI=1S/C12H6BrClN2O/c13-8-3-1-2-7(4-8)10-5-9-11(14)15-6-16-12(9)17-10/h1-6H

InChI Key

ADOXWAZULQPWHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC3=C(O2)N=CN=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.